An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
Foreword: A Holistic Approach to Early-Stage Drug Candidate Vetting
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. The progression of a potential drug candidate from a promising hit to a marketable therapeutic is a journey fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule itself.[1] A comprehensive understanding of these properties is not merely an academic exercise; it is a critical component of a holistic drug design strategy that can significantly influence a compound's ultimate success.[1][2] This guide provides an in-depth analysis of the core physicochemical attributes of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, a compound of interest in medicinal chemistry. Our focus extends beyond the mere presentation of data; we aim to provide a causal understanding of why these properties are crucial and how they can be reliably determined. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Molecular Overview and Structural Attributes
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is a substituted diphenyl ether derivative. Its structural complexity, featuring a bulky tert-butyl group, a halogen substituent, and an amine functionality, suggests a nuanced physicochemical profile that warrants detailed investigation.
Chemical Structure
Caption: Chemical structure of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine.
Core Molecular Properties
A summary of the fundamental molecular properties is presented in Table 1. These values form the basis for understanding the compound's behavior in various environments.
| Property | Value | Source |
| IUPAC Name | 2-(4-tert-butylphenoxy)-3-chloroaniline | |
| CAS Number | 946727-57-7 | |
| Molecular Formula | C16H18ClNO | Calculated |
| Molecular Weight | 275.77 g/mol | Calculated |
| InChI Key | IERIQMZDGJXONZ-UHFFFAOYSA-N | [3] |
Critical Physicochemical Parameters in Drug Development
The journey of a drug from administration to its site of action is governed by its physicochemical properties. Here, we delve into the key parameters for 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine and their implications.
Solubility
Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed.[4] Poor solubility is a frequent cause of failure for promising drug candidates.[4]
Significance: The Biopharmaceutics Classification System (BCS) uses solubility as a key determinant for predicting a drug's in vivo performance.[5][6] For oral drug candidates, solubility across the physiological pH range (1.2 to 6.8) is of particular interest.[6]
Experimental Determination: A robust method for determining aqueous solubility is the shake-flask method, which is considered the gold standard.[6]
Protocol 2.1.1: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the equilibrium solubility of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine in various aqueous buffers.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at pH 1.2, 4.5, and 6.8 using pharmacopeial recipes.
-
Sample Preparation: Add an excess amount of the test compound to vials containing a known volume of each buffer. The goal is to have undissolved solids present at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.[7]
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[7]
-
Data Analysis: Calculate the solubility in mg/mL for each pH condition. A minimum of three replicate determinations is recommended.[6]
Ionization Constant (pKa)
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[8] For 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, the primary amine group is the key ionizable center.
Significance: The pKa influences a molecule's solubility, permeability, and interaction with its biological target.[4] Understanding the pKa is crucial for predicting how the compound will behave in different compartments of the body, such as the stomach (low pH) and intestines (higher pH).
Experimental Determination: Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10]
Protocol 2.2.1: pKa Determination by Potentiometric Titration
Objective: To determine the pKa of the amine group in 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a concentration of approximately 1 mM.[9]
-
Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.[9]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound. Add the titrant in small, precise increments.[9]
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve.[9]
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's preference for a lipid versus an aqueous environment.
Significance: Lipophilicity is a key driver of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It influences membrane permeability and can also be linked to toxicity.[1]
Predicted LogP: While experimental determination is ideal, computational models can provide a reliable estimate. For 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, the predicted XLogP3 is 5.1.
| Parameter | Predicted Value | Method |
| XLogP3 | 5.1 | Computational |
A high LogP suggests good permeability but may also lead to lower solubility and increased metabolic clearance.
Purity
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. Impurities can affect the safety and efficacy of a drug product.
Significance: Regulatory agencies require stringent control over the purity of APIs. A robust analytical method is necessary to identify and quantify any impurities.
Experimental Determination: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and versatile technique for assessing the purity of small molecules.[11][12][13]
Protocol 2.4.1: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of a sample of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine and to identify any related impurities.
Methodology:
-
Column Selection: Choose a suitable C18 or C8 reversed-phase column. These are widely used for their ability to separate compounds based on hydrophobicity.[12]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10 µL.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm).
-
Gradient Elution: Start with a higher percentage of the aqueous mobile phase and gradually increase the percentage of the organic mobile phase to elute compounds with increasing hydrophobicity.[11]
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Integrated Physicochemical Workflow
The determination of these key physicochemical properties should be approached as an integrated workflow, where the results of one experiment can inform the next.
Caption: Integrated workflow for physicochemical characterization.
Conclusion and Future Directions
The physicochemical properties of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine outlined in this guide provide a foundational understanding of its potential as a drug candidate. The high predicted lipophilicity suggests that while membrane permeability may be favorable, formulation strategies to enhance aqueous solubility might be necessary. The basic amine functionality will lead to pH-dependent solubility, a critical factor for oral absorption.
The experimental protocols provided herein offer a robust framework for the empirical determination of these properties. It is imperative that these studies are conducted with high fidelity to generate reliable data that can confidently guide the subsequent stages of drug development, from formulation to in vivo studies.[14] A thorough characterization of these fundamental attributes is an indispensable investment in de-risking the development pathway and increasing the probability of success for this and other promising molecules.
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Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Retrieved from [Link]
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